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Compound of Interest

Compound Name: 4-fluoro-2-methylbenzotrifluoride

Cat. No.: B1312784 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted

spectroscopic data for 4-fluoro-2-methylbenzotrifluoride (CAS No. 80245-26-7). Due to the

limited availability of direct experimental spectra for this specific compound in the public

domain, this document presents a detailed analysis based on the known spectroscopic data of

structurally related analogs. The guide includes predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols

for their acquisition. This document is intended to serve as a valuable resource for researchers

and professionals engaged in the synthesis, characterization, and application of fluorinated

aromatic compounds.

Introduction
4-Fluoro-2-methylbenzotrifluoride is a substituted aromatic compound containing a

trifluoromethyl group, a fluorine atom, and a methyl group attached to the benzene ring.[1]

These functional groups impart unique electronic properties and reactivity to the molecule,

making it a potentially valuable intermediate in the synthesis of pharmaceuticals and

agrochemicals. A thorough understanding of its spectroscopic characteristics is crucial for its

identification, purity assessment, and structural elucidation in various research and

development settings.

While experimental spectroscopic data for 4-fluoro-2-methylbenzotrifluoride is not readily

available, we can predict its spectral characteristics with a high degree of confidence by
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examining the data from closely related compounds such as 4-fluorobenzotrifluoride, 2-

methylbenzotrifluoride, and 1-fluoro-2-(trifluoromethyl)benzene.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-fluoro-2-
methylbenzotrifluoride. These predictions are derived from the analysis of the experimental

data of the aforementioned structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-fluoro-2-methylbenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR spectra are expected

to provide key structural information.

Table 1: Predicted ¹H NMR Spectral Data for 4-fluoro-2-methylbenzotrifluoride

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

Assignment

~2.4 Singlet - -CH₃

~7.1 - 7.3 Multiplet - Aromatic Protons

~7.4 - 7.6 Multiplet - Aromatic Protons

Prediction based on the known shifts of methyl groups on a benzene ring and the electron-

withdrawing effects of the fluorine and trifluoromethyl groups.

Table 2: Predicted ¹³C NMR Spectral Data for 4-fluoro-2-methylbenzotrifluoride

Predicted Chemical Shift (δ, ppm) Assignment

~20 -CH₃

~115 - 140 Aromatic Carbons

~120 - 130 (quartet) -CF₃

~160 (doublet) C-F
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Prediction based on typical chemical shifts for substituted benzenes. The trifluoromethyl carbon

will appear as a quartet due to coupling with the three fluorine atoms, and the carbon bonded

to the fluorine will appear as a doublet.

Table 3: Predicted ¹⁹F NMR Spectral Data for 4-fluoro-2-methylbenzotrifluoride

Predicted Chemical Shift (δ, ppm) Assignment

~ -60 to -65 -CF₃

~ -110 to -120 Ar-F

Prediction based on typical chemical shifts for trifluoromethyl and fluoro-substituted aromatic

compounds.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-fluoro-2-methylbenzotrifluoride is expected to show characteristic absorption

bands for the aromatic ring, C-H, C-F, and C-CF₃ bonds.

Table 4: Predicted IR Absorption Bands for 4-fluoro-2-methylbenzotrifluoride

Predicted Wavenumber (cm⁻¹) Vibration Type

3100 - 3000 Aromatic C-H Stretch

2950 - 2850 Methyl C-H Stretch

1600 - 1450 Aromatic C=C Stretch

1350 - 1150 C-F Stretch (Ar-F) and CF₃ Stretch

900 - 675 Aromatic C-H Out-of-Plane Bending

Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and C=C

stretching in the 1600-1450 cm⁻¹ region.[3][4]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-fluoro-2-methylbenzotrifluoride (C₈H₆F₄), the molecular weight is

178.13 g/mol .[5]

Table 5: Predicted Mass Spectrometry Data for 4-fluoro-2-methylbenzotrifluoride

m/z Interpretation

178 Molecular Ion [M]⁺

159 [M - F]⁺

109 [M - CF₃]⁺

The fragmentation pattern is predicted to involve the loss of a fluorine atom or the

trifluoromethyl group.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

discussed above.

NMR Spectroscopy
A sample of 4-fluoro-2-methylbenzotrifluoride would be dissolved in a deuterated solvent,

such as chloroform-d (CDCl₃) or acetone-d₆, and transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F

NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500

MHz).[2] Chemical shifts would be reported in parts per million (ppm) relative to an internal

standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).[2] For ¹⁹F NMR, an external standard

like CFCl₃ can be used.[2]

Infrared (IR) Spectroscopy
For a liquid sample like 4-fluoro-2-methylbenzotrifluoride, the IR spectrum can be obtained

using a neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr)

and mounted in the sample holder of an FTIR spectrometer.[6] Alternatively, an Attenuated

Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly
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onto the ATR crystal. The spectrum is recorded over the mid-IR range, typically 4000-400 cm⁻¹.

[6]

Mass Spectrometry (MS)
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS).[6] A dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the GC, where it is vaporized and separated from

the solvent. The separated compound then enters the mass spectrometer, where it is ionized

(commonly by electron ionization) and the resulting fragments are detected.[7]

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

compound like 4-fluoro-2-methylbenzotrifluoride.
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General workflow for spectroscopic analysis.

Conclusion
This technical guide provides a detailed predicted spectroscopic profile of 4-fluoro-2-
methylbenzotrifluoride based on the analysis of its structural analogs. The tabulated data and

generalized experimental protocols offer a valuable resource for researchers working with this

compound and other fluorinated aromatic molecules. The provided workflow diagram illustrates

a standard approach to the comprehensive spectroscopic characterization of such compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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